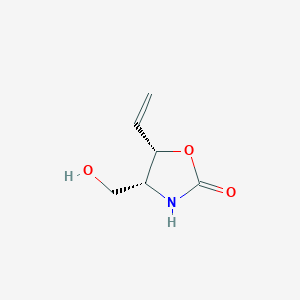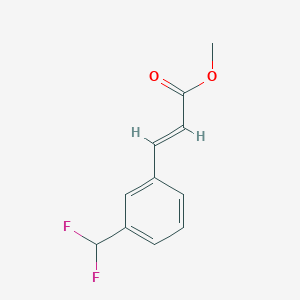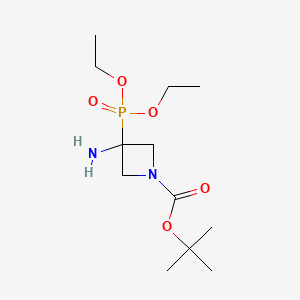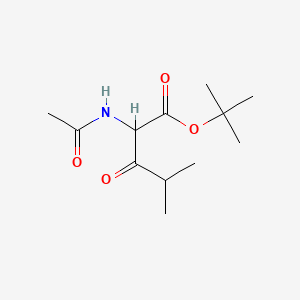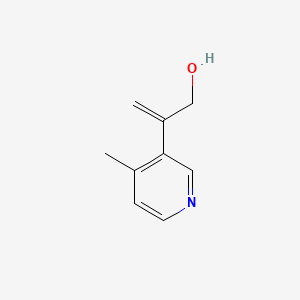![molecular formula C12H14BrN3O2S B13564977 3-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13564977.png)
3-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries . This compound, in particular, has a unique structure that combines a benzotriazole moiety with a thiane ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 3-[(6-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione typically involves the reaction of 6-bromo-1H-1,2,3-benzotriazole with a suitable thiane precursor under specific conditions. The reaction conditions often include the use of solvents like ethanol and catalysts such as anhydrous aluminum chloride . The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiane ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzotriazole moiety can be reduced using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[(6-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with these targets, leading to various biological effects . The thiane ring may also contribute to the compound’s overall activity by providing additional binding sites and enhancing its stability.
Comparison with Similar Compounds
Similar compounds to 3-[(6-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione include other benzotriazole derivatives such as:
5-Methyl-1H-benzotriazole: Known for its use as a corrosion inhibitor.
2-(1H-Benzotriazol-1-yl)acetonitrile: Used as an active methylene reagent in various chemical reactions.
Benzotriazole-substituted benzoate derivatives: Exhibiting anticancer activity.
The uniqueness of 3-[(6-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione lies in its combination of a benzotriazole moiety with a thiane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14BrN3O2S |
|---|---|
Molecular Weight |
344.23 g/mol |
IUPAC Name |
3-[(6-bromobenzotriazol-1-yl)methyl]thiane 1,1-dioxide |
InChI |
InChI=1S/C12H14BrN3O2S/c13-10-3-4-11-12(6-10)16(15-14-11)7-9-2-1-5-19(17,18)8-9/h3-4,6,9H,1-2,5,7-8H2 |
InChI Key |
MRTQYQIWJKVGII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)CN2C3=C(C=CC(=C3)Br)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


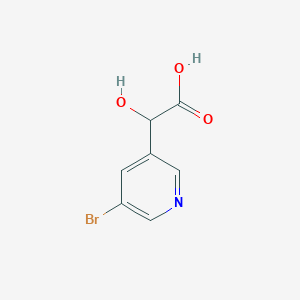
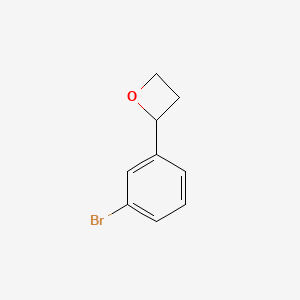
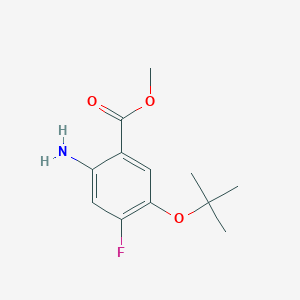
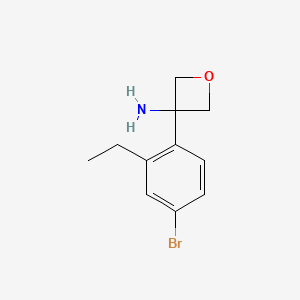
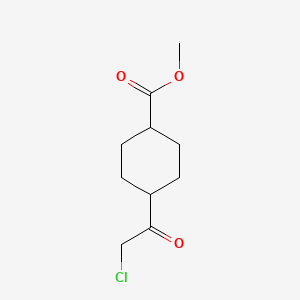
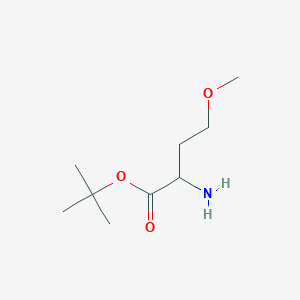
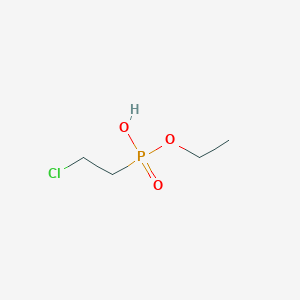
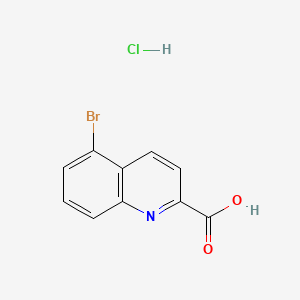
![1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13564948.png)
